2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5/c1-11-10-14(17)19-15(18-11)21-8-6-20(7-9-21)13-5-3-2-4-12(13)16/h2-5,10H,6-9H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDGTZUODYHRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring. This can be achieved by reacting 2-chloroaniline with ethylene diamine under reflux conditions to form 1-(2-chlorophenyl)piperazine.
Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be done by reacting 1-(2-chlorophenyl)piperazine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Final Product Formation: The final step involves the substitution of the chlorine atom in the pyrimidine ring with an amine group. This can be achieved by reacting the intermediate with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially reducing the double bonds to single bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atom in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. Studies suggest that it can inhibit specific kinases involved in cancer progression, such as PfGSK3 and PfPK6, which are crucial for cellular signaling pathways in cancer cells. For instance, a study demonstrated that structural analogues of this compound showed promising inhibitory activity against these kinases, with IC50 values in the nanomolar range, indicating strong potential for further development as a cancer therapeutic .
Neuropharmacological Effects
Additionally, the compound has been explored for its neuropharmacological effects. Its piperazine moiety is known to interact with various neurotransmitter receptors, making it a candidate for treating neurological disorders such as depression and anxiety. Research indicates that derivatives of this compound can modulate serotonin and dopamine receptors, providing a basis for further investigation into its use as an antidepressant or anxiolytic agent .
Biological Applications
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies to understand its mechanism of action at the molecular level. For example, it has been shown to inhibit the activity of PfCDPK1, a kinase involved in malaria parasite life cycles. The inhibition was assessed using biochemical assays that measured the compound's potency against various enzymatic targets .
Targeted Drug Delivery Systems
In the realm of drug delivery, 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine has been integrated into nanoparticle systems designed for targeted delivery of therapeutic agents. Its ability to bind selectively to certain biological targets enhances the efficacy of delivered drugs while minimizing side effects .
Industrial Applications
Synthesis of Complex Organic Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it into various derivatives that can be used in the synthesis of new materials or pharmaceuticals. Its application in industrial settings often involves optimizing synthetic routes to maximize yield and purity .
Table 1: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | PfGSK3 | 226 ± 14 | |
| This compound | PfPK6 | 153 ± 12 | |
| Derivative A | PfCDPK1 | 17 |
Table 2: Neuropharmacological Activity
| Study | Effect Observed | |
|---|---|---|
| Study on Serotonin Receptors | Modulation of receptor activity | Potential antidepressant properties identified |
| Study on Dopamine Receptors | Interaction leading to altered signaling | Possible application in treating mood disorders |
Mechanism of Action
The mechanism of action of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrimidine ring can interact with various enzymes, inhibiting or activating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key Observations:
- Chlorophenyl vs. Benzyl : The target compound’s 2-chlorophenyl group (electron-withdrawing) may improve receptor binding compared to the benzyl group (electron-donating) in the analogue from .
- Piperazine vs.
- Trifluoromethyl Substitution : The compound in exhibits enhanced metabolic stability due to the trifluoromethyl group, a feature absent in the target compound .
Biological Activity
2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine, often referred to as compound 1, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a pyrimidine moiety, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of compound 1, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of 303.79 g/mol. The structure includes a chlorophenyl group attached to a piperazine ring and a methylpyrimidine core, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.79 g/mol |
| CAS Number | 1396877-17-0 |
The biological activity of compound 1 is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its piperazine structure allows it to mimic neurotransmitters, facilitating binding to serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.
Antimicrobial Activity
Recent studies have demonstrated that compound 1 exhibits significant antimicrobial properties. In vitro tests have shown that it can inhibit the growth of various bacterial strains. For instance, in a study assessing antimicrobial efficacy, compound 1 was compared against standard antibiotics like ciprofloxacin and fluconazole. The results indicated comparable effectiveness, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Compound 1 has also been evaluated for its anticancer properties. In vitro assays using the MTT method revealed that it possesses cytotoxic effects against several cancer cell lines. For example, one study reported that derivatives of similar compounds showed IC50 values ranging from 18 µM to higher concentrations depending on the specific structural modifications made . The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of PARP1 activity and other apoptotic pathways .
Case Studies
Several case studies highlight the biological efficacy of compound 1:
- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antimicrobial activity using tube dilution techniques. Compound 1 showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established standards .
- Anticancer Evaluation : In a study focused on breast cancer cells, compound 1 was found to inhibit cell proliferation effectively. The study utilized various concentrations to determine the IC50 value, revealing promising anticancer activity that warrants further investigation into its mechanisms and potential clinical applications .
Q & A
Basic: What are the optimal synthetic routes for 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions starting with dibenzyl-protected intermediates. For example, deprotection of dibenzyl groups (e.g., using hydrogenolysis or acidic conditions) yields key amine intermediates, which are then coupled with chlorinated pyrimidine derivatives under reflux in ethanol with triethylamine (TEA) as a base . Optimization includes:
- Solvent selection : Ethanol (95%) is preferred for balancing solubility and reaction efficiency .
- Temperature : Reactions are conducted at 140°C in sealed tubes to prevent volatile byproduct loss .
- Purification : Prep-TLC or column chromatography is used to isolate enantiomers, confirmed via MS ([M + H]+ peaks) and ¹H NMR .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Combine mass spectrometry (MS) and ¹H NMR :
- MS (ESI +) : A molecular ion peak at m/z 452 [M + H]+ confirms the molecular weight .
- ¹H NMR : Key signals include aromatic protons (δ 7.11–8.60 ppm), piperazine/piperidinyl protons (δ 2.75–3.73 ppm), and methyl groups (δ 1.28–1.60 ppm) .
- Stereochemical resolution : Chiral HPLC or crystallography distinguishes enantiomers, as seen in related compounds .
Advanced: How does stereochemistry influence the compound’s biological activity, and what methods resolve conflicting data?
Methodological Answer:
Stereochemistry (e.g., (1R,4R) vs. (1S,4S) configurations) impacts receptor binding. For example:
- Enantiomer-specific activity : Test enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors) using radioligand displacement .
- Contradiction resolution : If bioactivity data conflicts with structural models, perform X-ray crystallography (as in ) to correlate spatial orientation with activity .
Advanced: What experimental designs assess the compound’s stability under physiological or environmental conditions?
Methodological Answer:
Adopt a split-plot design (as in ) to evaluate:
- pH stability : Incubate the compound in buffers (pH 3–9) and monitor degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Expose to UV-Vis light and track photodegradation products via LC-MS .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock to model binding to receptors (e.g., 5-HT₂A). Align with crystallographic data from pyrimidine derivatives ( ) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Advanced: What strategies address discrepancies in structure-activity relationship (SAR) studies?
Methodological Answer:
- Comparative SAR : Synthesize analogs with modified substituents (e.g., replacing 2-chlorophenyl with 4-trifluoromethyl) and test in parallel bioassays .
- Meta-analysis : Cross-reference data from polymorphic forms (e.g., ) to identify conformation-dependent activity trends .
Advanced: How to evaluate environmental fate and degradation pathways?
Methodological Answer:
Follow INCHEMBIOL protocols ( ):
- Abiotic degradation : Expose to simulated sunlight/water and quantify breakdown products via GC-MS .
- Biotic studies : Use soil microcosms to assess microbial metabolism, tracking metabolites like piperazine derivatives .
Advanced: What crystallographic techniques elucidate solid-state behavior?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
